![molecular formula C15H16O3 B15170694 2-[1-(4-Methoxyphenyl)ethoxy]phenol CAS No. 648921-94-2](/img/structure/B15170694.png)
2-[1-(4-Methoxyphenyl)ethoxy]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(4-Methoxyphenyl)ethoxy]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group and an ether linkage to a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Methoxyphenyl)ethoxy]phenol can be achieved through several methods. One common approach involves the reaction of 2-(4-methoxyphenyl)ethanol with phenol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography .
Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 4-methoxyphenyl is coupled with a halogenated phenol in the presence of a palladium catalyst . This method offers high yields and selectivity under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This approach minimizes the formation of by-products and enhances the overall efficiency of the process .
化学反応の分析
Types of Reactions
2-[1-(4-Methoxyphenyl)ethoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alcohols and ethers.
Substitution: Halogenated or nitrated phenolic compounds.
科学的研究の応用
作用機序
The mechanism of action of 2-[1-(4-Methoxyphenyl)ethoxy]phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the methoxyphenyl group can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
類似化合物との比較
Similar Compounds
2-Methoxyphenol: Similar in structure but lacks the ethoxy linkage.
4-Methoxyphenol:
2-(4-Methoxyphenyl)ethanol: Used as an intermediate in the synthesis of various organic compounds.
Uniqueness
2-[1-(4-Methoxyphenyl)ethoxy]phenol is unique due to its combination of a phenolic hydroxyl group and an ether linkage to a methoxyphenyl group. This structural feature imparts specific chemical and physical properties, making it suitable for a wide range of applications in different fields .
特性
CAS番号 |
648921-94-2 |
|---|---|
分子式 |
C15H16O3 |
分子量 |
244.28 g/mol |
IUPAC名 |
2-[1-(4-methoxyphenyl)ethoxy]phenol |
InChI |
InChI=1S/C15H16O3/c1-11(12-7-9-13(17-2)10-8-12)18-15-6-4-3-5-14(15)16/h3-11,16H,1-2H3 |
InChIキー |
CAZBCQWBEVHJEK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)OC)OC2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrene, 1,3,6,8-tetrakis[5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B15170612.png)
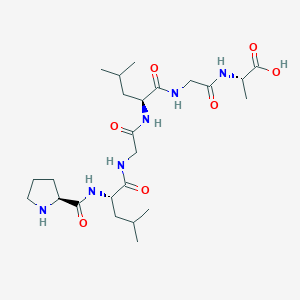
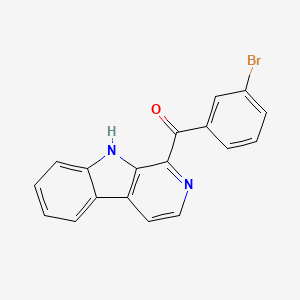
![5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B15170657.png)

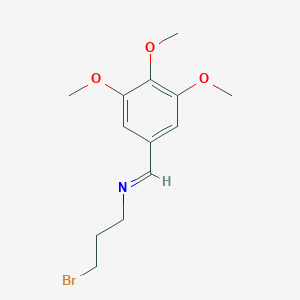
![N-[(1R)-1-(3-methylphenyl)ethyl]formamide](/img/structure/B15170669.png)
![(4E)-5-Amino-2-methyl-4-[(4-methylphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B15170671.png)
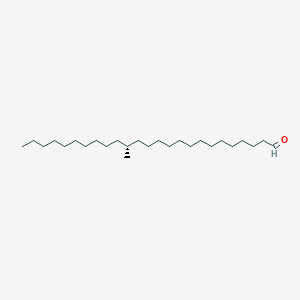

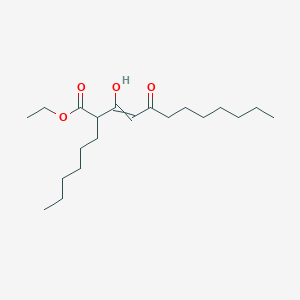
![2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B15170682.png)
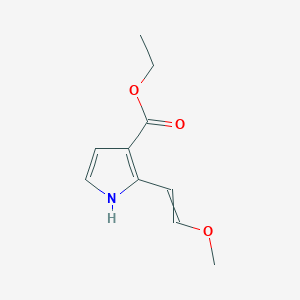
![Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)-](/img/structure/B15170690.png)
